molecular formula C17H21NO4 B15326940 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid

6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid

Cat. No.: B15326940
M. Wt: 303.35 g/mol
InChI Key: OLBOXOCYUSFGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both a benzyloxycarbonyl group and a spirocyclic octane ring makes it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic ring: This can be achieved through a cyclization reaction involving a suitable diol and a dihalide under basic conditions.

    Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield free amines.

Scientific Research Applications

6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active amine that can interact with biological targets. The spirocyclic structure may also confer unique binding properties, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    6-{[(Benzyloxy)carbonyl]amino}hexanoic acid: Similar in structure but lacks the spirocyclic ring, which may affect its chemical properties and applications.

    1-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid:

Uniqueness

6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts rigidity and specific geometric properties. This can enhance its binding affinity and specificity in biochemical applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

6-(phenylmethoxycarbonylamino)spiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C17H21NO4/c19-15(20)14-10-17(14)8-6-13(7-9-17)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,18,21)(H,19,20)

InChI Key

OLBOXOCYUSFGKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CC2C(=O)O

Origin of Product

United States

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